Karnamicin C5
CAS No.: 122535-58-4
Cat. No.: VC20868037
Molecular Formula: C16H21N3O5S
Molecular Weight: 367.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 122535-58-4 |
---|---|
Molecular Formula | C16H21N3O5S |
Molecular Weight | 367.4 g/mol |
IUPAC Name | 3-hydroxy-6-[2-(1-hydroxypentyl)-1,3-thiazol-4-yl]-4,5-dimethoxypyridine-2-carboxamide |
Standard InChI | InChI=1S/C16H21N3O5S/c1-4-5-6-9(20)16-18-8(7-25-16)10-13(23-2)14(24-3)12(21)11(19-10)15(17)22/h7,9,20-21H,4-6H2,1-3H3,(H2,17,22) |
Standard InChI Key | LOKJKKSGZWKPAO-UHFFFAOYSA-N |
SMILES | CCCCC(C1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)N)O)OC)OC)O |
Canonical SMILES | CCCCC(C1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)N)O)OC)OC)O |
Introduction
Historical Background and Discovery
The karnamicin family of antibiotics was first discovered in 1989 through systematic screening for microbial metabolites with antifungal properties . Researchers isolated these compounds from a soil-dwelling actinomycete strain identified as Saccharothrix aerocolonigenes No. N806-4, collected from an Indian soil sample . The original isolation work identified fifteen components within the karnamicin complex, designated as karnamicins A1, A2, A3, B1, B2, B3, C1, C2, C3, C4, C5, D1, D2, D3, and D4 .
This discovery represented a significant addition to the arsenal of natural products with antimicrobial properties derived from actinomycetes, which have historically been prolific sources of bioactive compounds . The continued investigation of karnamicins over subsequent decades has revealed additional biological activities beyond their initial characterization as antifungal agents.
Chemical Structure and Properties
Karnamicin C5 features a distinctive molecular architecture that contributes to its biological activity profile. The compound is characterized by a hybrid structure consisting of a hydroxypyridine core linked to a thiazole moiety with an attached side chain.
Table 1: Chemical Properties of Karnamicin C5
Property | Value |
---|---|
Molecular Formula | C16H21N3O5S |
Molecular Weight | 367.4270 Da |
Accurate Mass | 367.1202 Da |
SMILES | CCCCC(C1=NC(=CS1)C2=NC(=C(C(=C2OC)OC)O)C(=O)N)O |
InChI | InChI=1S/C16H21N3O5S/c1-4-5-6-9(20)16-18-8(7-25-16)10-13(23-2)14(24-3)12(21)11(19-10)15(17)22/h7,9,20-21H,4-6H2,1-3H3,(H2,17,22) |
Origin Organism | Saccharothrix aerocolonigenes No. N806-4 |
The structure contains several key features :
-
A fully substituted hydroxypyridine ring
-
A thiazole moiety linked to a polyketide side chain
-
Methoxy, hydroxyl, and methyl groups that influence bioactivity
-
An α-hydroxyalkyl side chain attached to the thiazole ring
The ultraviolet (UV) absorption profile of Karnamicin C5 exhibits distinctive maxima at 220, 251, 281, and 342 nm in alkaline solution, which differs slightly from other karnamicin variants . This spectral signature reflects the compound's unique electronic configuration and can be used for identification and purity assessment.
Biosynthetic Pathway
The biosynthesis of Karnamicin C5 involves a sophisticated enzymatic cascade that highlights the complex biochemical machinery of its producer organism. Recent genomic and biochemical investigations have elucidated the pathway responsible for assembling the characteristic structural features of karnamicins.
Gene Cluster and Key Enzymes
The biosynthetic gene cluster for karnamicins (knm BGC) encodes several essential enzymes that orchestrate the assembly of the compound's scaffold . The sequential operation of these enzymes results in the characteristic fully substituted hydroxypyridine moiety found in Karnamicin C5:
-
KnmA2: A hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) responsible for constructing the pyridine ring core structure
-
KnmB1 and KnmB2: Two flavoprotein monooxygenases (FPMOs) that catalyze regioselective hydroxylation of the pyridine nucleus at positions C4 and C5, respectively
-
KnmF: A methyltransferase involved in adding methoxy groups to the pyridine ring
Gene deletion experiments have confirmed the essential role of these enzymes in karnamicin biosynthesis. When the knmA2 gene was inactivated, production of all karnamicins was completely abolished, demonstrating its critical function in constructing the core pyridine scaffold .
Biosynthetic Assembly Process
The biosynthetic pathway proceeds through several key stages:
-
Scaffold Assembly: The PKS-NRPS hybrid enzyme KnmA2 generates the initial pyridine precursor via condensation of acetate units with amino acid precursors
-
Regioselective Hydroxylation: KnmB1 and KnmB2 catalyze the introduction of hydroxyl groups at specific positions on the pyridine ring, with high regioselectivity dictated by unique active-site residues
-
Methylation: KnmF introduces methoxy groups at designated positions on the pyridine core
-
Side Chain Processing: Additional enzymes, including KnmE (an amidohydrolase), process the side chain attached to the C3 position
Table 2: Enzymatic Steps in Karnamicin C5 Biosynthesis
Enzyme | Function | Structural Consequence |
---|---|---|
KnmA2 (PKS-NRPS) | Cyclization | Generation of pyridine precursor |
KnmB1 (FPMO) | Hydroxylation | Introduction of hydroxyl group at C5 position |
KnmB2 (FPMO) | Hydroxylation | Introduction of hydroxyl group at C4 position |
KnmF (Methyltransferase) | Methylation | Addition of methoxy groups at C5 and C6 positions |
KnmE (Amidohydrolase) | Hydrolysis | Removal of leucine moiety from C3 position |
Biological Activities
Karnamicin C5 exhibits diverse biological activities, with its antifungal properties initially drawing attention to this natural product family and its angiotensin-converting enzyme inhibitory activity more recently recognized as potentially therapeutically valuable.
Antifungal Properties
As part of the original characterization of the karnamicin complex, Karnamicin C5 demonstrated significant antifungal activity against various fungi and yeasts . The minimum inhibitory concentration (MIC) values of Karnamicin C5 against test organisms range from 3.1 to 6.3 μg/ml, indicating moderate to potent antifungal activity.
Table 3: Antifungal Activity of Karnamicin C5 Compared to Other Karnamicin Variants
Test Organism | Karnamicin C5 MIC (μg/ml) | Karnamicin B2 MIC (μg/ml) | Karnamicin C3 MIC (μg/ml) |
---|---|---|---|
C. albicans A9540 | 6.3 | 3.1 | 6.3 |
S. cerevisiae IAM2034 | 3.1 | 6.3 | 3.1 |
T. mentagrophytes No.4329 | >100 | >100 | >100 |
The antifungal spectrum of Karnamicin C5 suggests potential applications in combating fungal infections, particularly those caused by Candida and Saccharomyces species .
Angiotensin-Converting Enzyme Inhibitory Activity
More recent investigations have revealed that karnamicins, including Karnamicin C5, exhibit significant inhibitory activity against angiotensin-converting enzyme (ACE) . ACE plays a crucial role in the renin-angiotensin-aldosterone system, which regulates blood pressure, and its inhibition represents an established therapeutic strategy for treating hypertension.
Karnamicins show remarkable potency in inhibiting ACE, with IC50 values ranging from 0.24 to 5.81 μM . This activity positions them as potential candidates for the development of novel antihypertensive medications. Unlike conventional ACE inhibitors such as captopril and enalapril, karnamicins have been reported to exhibit fewer side effects, further enhancing their therapeutic potential.
Structure-Activity Relationships
Understanding the relationship between the structural features of Karnamicin C5 and its biological activities provides valuable insights for potential medicinal chemistry efforts aimed at optimizing its therapeutic properties.
Key Structural Determinants of ACE Inhibitory Activity
The ACE inhibitory activity of karnamicins, including Karnamicin C5, is attributed to several structural features:
-
The fully substituted hydroxypyridine ring, which may chelate zinc ions in the ACE active site
-
The thiazole moiety and its side chain, which likely engage in hydrophobic interactions with the enzyme
-
The hydroxyl and methoxy substituents, which influence the compound's electronic properties and binding affinity
Structure-activity relationship studies have demonstrated that derivatives with different substitution patterns exhibit varying ACE inhibitory potencies. For example, compounds with a free C3 hydroxyl group (such as intermediate 23 in the biosynthetic pathway) show enhanced ACE inhibition (IC50 = 0.24 μM) compared to those with an intact leucine moiety at this position (IC50 = 5.81 μM) .
Research Challenges and Future Directions
Despite the promising biological activities of Karnamicin C5, several challenges and opportunities remain for future research efforts.
Synthetic Challenges
The complex structure of Karnamicin C5, featuring multiple stereocenters and functionalized ring systems, presents significant synthetic challenges. While the biosynthetic pathway has been elucidated, full chemical synthesis remains unreported. Development of efficient synthetic routes would facilitate structure-activity relationship studies and enable the preparation of analogs with potentially enhanced properties.
Optimization of Production Methods
Current production of Karnamicin C5 relies on fermentation of its producing organism, Saccharothrix aerocolonigenes . Optimization of fermentation conditions and development of engineered strains with enhanced production capabilities could improve yield and facilitate larger-scale production for research and potential commercial applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume